N,N'-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide
Overview
Description
N,N’-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine-2,6-dicarboxamide core with two trifluoromethylphenyl groups attached, making it a valuable ligand in coordination chemistry and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 2-(trifluoromethyl)aniline. One common method involves the use of pyridine-2,6-dicarbonyl dichloride and 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Coordination Reactions: The pyridine-2,6-dicarboxamide core can coordinate with metal ions to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Coordination Chemistry: Metal salts like copper(II) acetate or palladium(II) chloride are commonly used in coordination reactions.
Major Products
Scientific Research Applications
N,N’-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties and potential use in organic transformations.
Biological Studies: The compound’s ability to form stable complexes with metal ions makes it a candidate for studying metalloenzyme active sites and developing metallodrugs.
Material Science: Its unique structure and properties make it useful in the development of new materials with specific electronic and photophysical characteristics.
Mechanism of Action
The mechanism by which N,N’-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine-2,6-dicarboxamide core provides multiple coordination sites, allowing the formation of stable complexes. These complexes can then participate in various catalytic cycles, facilitating organic transformations and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another compound with trifluoromethyl groups and a bipyridine core, used in photocatalysis and phosphorescent OLEDs.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role in hydrogen-bond organocatalysis.
Uniqueness
N,N’-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide is unique due to its specific combination of a pyridine-2,6-dicarboxamide core and trifluoromethylphenyl groups. This structure provides a balance of electronic properties and steric effects, making it particularly effective in forming stable metal complexes and facilitating various chemical reactions .
Properties
IUPAC Name |
2-N,6-N-bis[2-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F6N3O2/c22-20(23,24)12-6-1-3-8-14(12)29-18(31)16-10-5-11-17(28-16)19(32)30-15-9-4-2-7-13(15)21(25,26)27/h1-11H,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFSPSRKGWWPHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F6N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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